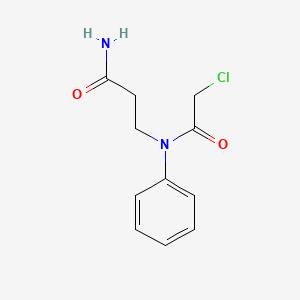
3-(2-Chloro-N-phenylacetamido)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-N-phenylacetamido)propanamide is a chemical compound with the CAS Number: 50917-08-3 . It has a molecular weight of 240.69 and its IUPAC name is 3-[(chloroacetyl)anilino]propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O2/c12-8-11(16)14(7-6-10(13)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15) . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at room temperature .Applications De Recherche Scientifique
1. Detection and Identification in Pharmaceutical Analysis
The propanamide moiety, similar to that in 3-(2-Chloro-N-phenylacetamido)propanamide, is significant in the structure elucidation of drugs like flutamide, a prostate cancer treatment. A study highlights the use of electrospray ionization mass spectrometry combined with Soxhlet apparatus for extracting and detecting flutamide in pharmaceutical forms, underlining the role of the propanamide group in drug identification (Khan et al., 2015).
2. Neuroprotective Agents in Alzheimer's Disease Treatment
Compounds structurally similar to this compound have been found effective as neuroprotectants and selective butyrylcholinesterase inhibitors, offering potential treatment for Alzheimer's disease. A study on N-acylaminophenothiazines highlights their role in protecting neurons against damage from free radicals and their ability to penetrate the central nervous system (González-Muñoz et al., 2011).
3. Anticonvulsant Studies
Certain propanamide derivatives, including those structurally related to this compound, have shown promising results in anticonvulsant studies. Research demonstrates that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, for example, were effective against seizures in animal models and could potentially be used for treating generalized seizures (Idris et al., 2011).
4. Root Growth Inhibitory Activity
Propanamide derivatives are also explored in agriculture, particularly in controlling root growth. A study on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated significant root growth-inhibitory activity in rape seedlings, suggesting potential applications in weed management (Kitagawa & Asada, 2005).
5. Photochemistry in Drug Analysis
The study of the photochemistry of compounds like flutamide, which shares a structural similarity with this compound, is crucial in understanding drug stability and interactions. Research in this area investigates the effects of external magnetic fields on the photochemistry of these drugs, providing insights into their stability and reactivity (Udagawa et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335, H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-(N-(2-chloroacetyl)anilino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-11(16)14(7-6-10(13)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTGWDULSQTBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

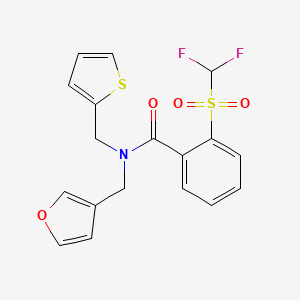
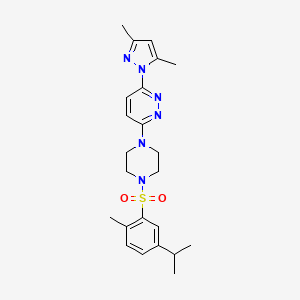
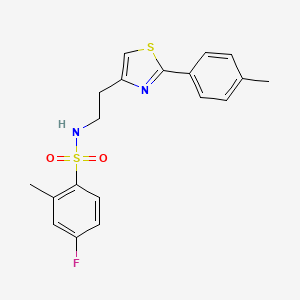
![1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid](/img/structure/B2381725.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)
![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
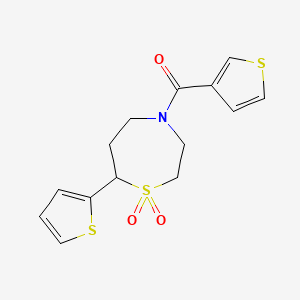
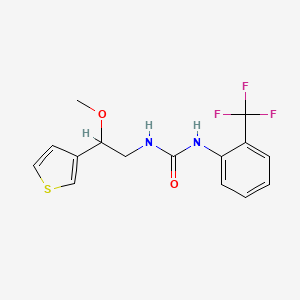
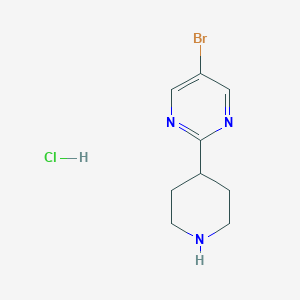
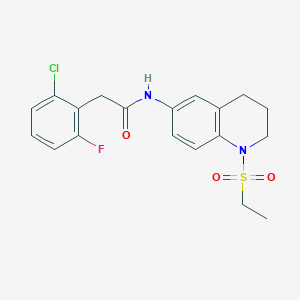
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)
